molecular formula C9H7BrN2O B7903820 1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone

1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B7903820
M. Wt: 239.07 g/mol
InChI Key: HNLRGZOZGPMYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridinesThe presence of a bromine atom at the 2-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Preparation Methods

The synthesis of 1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the reaction of α-bromoketones with 2-aminopyridine. One common method is the one-pot tandem cyclization/bromination reaction. In this method, the cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, without the need for a base . This reaction proceeds under mild conditions and is metal-free, making it an environmentally friendly approach.

Chemical Reactions Analysis

1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone has been widely used in scientific research due to its versatile reactivity and biological activity. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with various molecular targets. The bromine atom enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to its biological effects .

Comparison with Similar Compounds

1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other imidazo[1,2-a]pyridine derivatives such as:

  • 1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone
  • 1-(2-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone
  • 1-(2-Iodoimidazo[1,2-a]pyridin-3-yl)ethanone

The uniqueness of this compound lies in its bromine atom, which provides a balance between reactivity and stability, making it a versatile intermediate for further chemical transformations .

Properties

IUPAC Name

1-(2-bromoimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLRGZOZGPMYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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